(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid
Description
“(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid” is a chiral organic compound characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a tetrahydrofuran (oxolane) ring substituted with a carboxylic acid at the 3-position. Its Boc group enhances stability during synthetic processes, while the oxolane ring may influence solubility and conformational rigidity .
Properties
IUPAC Name |
(2S,3S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIYKDUAADDSFJ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@H]2[C@H](CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Observations
Core Structure Variations: The target compound’s oxolane ring distinguishes it from phenyl-substituted () or pyrrolidone-based analogs (). The oxolane’s ether oxygen may improve water solubility compared to purely hydrocarbon rings . Piperidine vs.
Functional Group Impact :
- The Boc group in all piperidine derivatives () serves as a protective moiety for amines, critical in multi-step syntheses.
- Carboxylic acid positioning (e.g., C3 in oxolane vs. C3 in phenylpiperidine) influences hydrogen-bonding capacity and binding to biological targets .
Stereochemical Considerations :
- The (2S,3S) configuration in the target compound contrasts with the (3S,4R) stereochemistry in ’s phenylpiperidine analog. Such differences can drastically alter receptor affinity or enzymatic recognition .
Side Chain Modifications :
- Methionine-like methylsulfanyl groups () introduce sulfur-based reactivity, whereas valine or acetic acid side chains () prioritize steric or electronic effects .
Spectroscopic and Analytical Insights
- NMR and UV Spectroscopy : and highlight the use of ¹H-NMR and ¹³C-NMR to resolve stereochemistry and confirm Boc protection, critical for validating synthetic routes .
- Safety and Handling : Safety data sheets () emphasize standard precautions for carboxylic acid derivatives, including proper ventilation and protective equipment.
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